N1-(4-chlorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide

Description

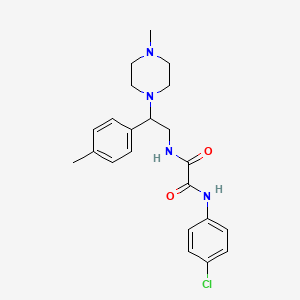

N1-(4-chlorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-disubstituted oxalic acid diamide) backbone. Its structure includes:

- N2-substituent: A complex side chain comprising a 4-methylpiperazine ring and a p-tolyl (4-methylphenyl) group. The piperazine moiety enhances solubility and may influence pharmacokinetics, while the p-tolyl group contributes to lipophilicity and membrane permeability.

This compound is of interest in medicinal chemistry due to the structural flexibility of oxalamides, which allows for diverse biological activities depending on substituents. Below, we compare it with structurally or functionally related oxalamide derivatives.

Properties

IUPAC Name |

N'-(4-chlorophenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN4O2/c1-16-3-5-17(6-4-16)20(27-13-11-26(2)12-14-27)15-24-21(28)22(29)25-19-9-7-18(23)8-10-19/h3-10,20H,11-15H2,1-2H3,(H,24,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQDGSVYJWFKFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)Cl)N3CCN(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(4-chlorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 398.9 g/mol. Its structure features a chlorophenyl group, a p-tolyl group, and a methylpiperazine moiety, which are critical in determining its biological properties.

Research indicates that this compound may exhibit multiple mechanisms of action:

- Antitumor Activity : Preliminary studies suggest that this compound can inhibit cell proliferation in various cancer cell lines. It has shown potential in disrupting the cell cycle, particularly at the G2/M phase, which is crucial for cancer treatment strategies targeting cell division .

- Neuropharmacological Effects : Due to its structural similarity to known psychoactive compounds, there is interest in its potential antidepressant properties. The piperazine moiety may interact with neurotransmitter systems, providing a basis for further exploration in neuropharmacology.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Cell Line/Model | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antitumor | MCF7 (breast cancer) | 5.0 | Cell cycle arrest at G2/M phase |

| Antitumor | HT-29 (colon cancer) | 3.5 | Inhibition of cell proliferation |

| Neuropharmacological | Neurotransmitter assays | N/A | Potential serotonin receptor modulation |

Case Study 1: Antitumor Efficacy

In a study evaluating the antiproliferative effects of various oxalamide derivatives, this compound was found to exhibit significant cytotoxicity against MCF7 and HT-29 cell lines. The compound's IC50 values were recorded at 5.0 µM for MCF7 and 3.5 µM for HT-29 cells, indicating strong potential as an anticancer agent.

Case Study 2: Neuropharmacological Assessment

Another study focused on the neuropharmacological properties of similar compounds revealed that derivatives with piperazine structures could modulate serotonin receptors effectively. While specific data on this compound's receptor affinity are still under investigation, preliminary results suggest it may share similar properties .

Future Directions in Research

Further research is essential to fully elucidate the pharmacological profile and mechanisms of action of this compound. Future studies should focus on:

- In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.

- Mechanistic Studies : To explore specific interactions with cellular targets and pathways involved in its biological activities.

- Structure-Activity Relationship (SAR) : Investigating how modifications to its structure can enhance potency and selectivity.

Comparison with Similar Compounds

Antiviral Oxalamides ()

Compounds 13 , 14 , and 15 from antiviral studies share the N1-(4-chlorophenyl)oxalamide core but differ in the N2-substituents:

Key Differences :

- The target compound’s 4-methylpiperazine may improve water solubility compared to the pyrrolidine or thiazole groups in Compounds 14/13.

Umami Flavoring Oxalamides ()

S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) :

Key Differences :

- The target compound’s 4-chlorophenyl and piperazine groups are absent in S334. Methoxy groups in S336 likely contribute to taste receptor binding, whereas the chlorophenyl group in the target compound may favor drug-target interactions.

- Safety profiles differ significantly: S336 is low-toxicity, while antiviral oxalamides (e.g., Compound 13) may have narrower therapeutic windows.

Antimicrobial Oxalamides ()

GMC-3 (N1-(4-chlorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide) :

- Structure : Shares the N1-(4-chlorophenyl) group but replaces the piperazine-p-tolyl side chain with a dioxoisoindolinyl group.

Key Differences :

Table 1: Comparative Data for Selected Oxalamides

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.